2-Methylthiophene
Overview
Description
2-Methylthiophene is an organosulfur compound with the molecular formula C5H6S. It is a colorless, flammable liquid that is part of the thiophene family, which consists of heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is known for its distinctive odor and is used in various industrial applications.
Mechanism of Action
Target of Action
2-Methylthiophene is an organosulfur compound . It’s important to note that the effects of a compound are often a result of its interactions with multiple targets, and the exact targets can vary depending on the specific biological context.
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact mechanism by which this compound interacts with its targets is currently unknown and would require further investigation.
Biochemical Pathways
For instance, some thiophene derivatives are used in the synthesis of anticancer agents and anti-atherosclerotic agents
Pharmacokinetics
It is known that the compound is a colorless, flammable liquid . Its physical and chemical properties, such as its boiling point and density, could potentially influence its pharmacokinetic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could potentially be affected by temperature, as the compound is a liquid at room temperature . Additionally, the compound is flammable, which could also influence its stability and action
Biochemical Analysis
Biochemical Properties
Thiophene derivatives, to which 2-Methylthiophene belongs, have been found to exhibit a variety of biological effects . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects
Cellular Effects
Thiophene derivatives have been reported to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties
Molecular Mechanism
It has been suggested that thiophene derivatives may exert their effects through various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The microwave spectrum of this compound was recorded in a frequency range from 2 to 26.5 GHz using a molecular-jet Fourier transform microwave spectrometer .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methylthiophene can be synthesized through several methods:
Wolff-Kishner Reduction: This method involves the reduction of thiophene-2-carboxaldehyde using hydrazine and a strong base.
Vapor-Phase Dehydrogenation: This industrial method involves the dehydrogenation of a mixture of 1-pentanol and carbon disulfide at high temperatures.
Industrial Production Methods: The vapor-phase dehydrogenation method is commonly used in industrial settings due to its efficiency and scalability. This process typically requires a catalyst and high temperatures to facilitate the dehydrogenation reaction.
Chemical Reactions Analysis
2-Methylthiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Substitution: Electrophilic substitution reactions are common, where the methyl group or the hydrogen atoms on the ring are replaced by other substituents.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation.
Dihydrothiophene Derivatives: Formed through reduction.
Substituted Thiophenes: Formed through electrophilic substitution.
Scientific Research Applications
2-Methylthiophene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Thiophene
- 2,5-Dimethylthiophene
- 3-Methylthiophene
By understanding the properties, reactions, and applications of 2-methylthiophene, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
2-methylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBUAPQHNYYRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060291 | |
Record name | Thiophene, 2-methyl- | |
Source | EPA DSSTox | |
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Molecular Weight |
98.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |
Record name | 2-Methylthiophene | |
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Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
112.00 °C. @ 760.00 mm Hg | |
Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
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Solubility |
112.6 mg/L @ 25 °C (exp) | |
Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
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Vapor Pressure |
24.9 [mmHg] | |
Record name | 2-Methylthiophene | |
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CAS No. |
554-14-3, 25154-40-9 | |
Record name | 2-Methylthiophene | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=554-14-3 | |
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Record name | 2-Methylthiophene | |
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Record name | Thiophene, methyl- | |
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Record name | Thiophene, 2-methyl- | |
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Record name | Thiophene, 2-methyl- | |
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Record name | 2-methylthiophene | |
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Record name | 2-METHYLTHIOPHENE | |
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Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-63.4 °C | |
Record name | 2-Methylthiophene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 2-Methylthiophene has the molecular formula C5H6S and a molecular weight of 98.16 g/mol.
ANone: Various spectroscopic techniques have been employed to characterize this compound, including:
- NMR Spectroscopy: [, , ] 1H and 13C NMR spectra provide detailed information about the compound's structure and dynamics.
- Infrared (IR) Spectroscopy: [] IR absorption spectra reveal characteristic vibrational frequencies associated with specific functional groups.
- Raman Spectroscopy: [, ] Raman spectra provide complementary information to IR, particularly useful for studying molecular vibrations and interactions.
- Surface Enhanced Raman Spectroscopy (SERS): [] SERS studies using silver colloids have provided insights into the adsorption behavior of this compound on metal surfaces.
A: this compound, along with other sulfur-containing compounds, is commonly found in fossil fuels. [, , , , ] Its presence contributes to sulfur emissions during combustion, which are detrimental to the environment.
ANone: Several methods have been investigated for this compound removal, including:
- Oxidative Desulfurization: [, , ] This method utilizes oxidizing agents like hydrogen peroxide to convert sulfur compounds into more easily removable forms.
- Extractive Desulfurization: [] This method uses specific solvents, including ionic liquids, to selectively extract sulfur compounds from the fuel.
ANone: Computational studies provide valuable insights into the properties and reactivity of this compound:
- Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, bonding, and reactivity of this compound and its interactions with catalysts. [, ]
- Molecular Dynamics (MD) Simulations: [] MD simulations are employed to study the conformational flexibility of this compound and its derivatives, providing information about their structural dynamics.
ANone:
- C-S Bond Cleavage: [, , ] Research has demonstrated that certain iridium complexes can cleave the carbon-sulfur bond in this compound, leading to ring-opening and potential applications in desulfurization. [, ]
- Photoisomerization: [] Upon UV irradiation, this compound can undergo isomerization to form 3-Methylthiophene. Theoretical studies suggest that this process occurs on the excited triplet state (T1) surface and involves diradical intermediates. []
- Oxidative Cycloaddition: [, ] In the presence of oxidants and catalysts like BF3·Et2O, this compound can undergo oxidative cycloaddition reactions with dienophiles, forming various cyclic products. [, ]
A: As a constituent of fossil fuels, this compound contributes to sulfur dioxide (SO2) emissions upon combustion, leading to acid rain and air pollution. [, ]
A:
- Gas Chromatography (GC): GC coupled with various detectors, such as sulfur chemiluminescence detectors (SCDs) [, , ] and atomic emission detectors (AEDs), [, ] is widely used for separating and quantifying this compound in complex mixtures like gasoline.
ANone: The position of the methyl group influences the reactivity of the thiophene ring:
- Electrophilic Substitution: The methyl group in this compound activates the thiophene ring towards electrophilic substitution reactions, primarily at the 5-position. []
- Oxidative Cycloaddition: Alkylation of the thiophene ring, as in this compound, has been shown to lower the activation barrier for oxidative cycloaddition reactions with singlet oxygen. []
A:
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